methyl3-(5-{[(3,5-dimethyl-1H-pyrazol-4-yl)imino]methyl}-2-furyl)benzoate
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Overview
Description
Methyl3-(5-{[(3,5-dimethyl-1H-pyrazol-4-yl)imino]methyl}-2-furyl)benzoate is a complex organic compound with the molecular formula C18H17N3O3. It is characterized by the presence of a pyrazole ring, a furan ring, and a benzoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl3-(5-{[(3,5-dimethyl-1H-pyrazol-4-yl)imino]methyl}-2-furyl)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with 2-furylamine, followed by esterification with methyl benzoate. The reaction conditions often require the use of catalysts and solvents such as ethanol or methanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl3-(5-{[(3,5-dimethyl-1H-pyrazol-4-yl)imino]methyl}-2-furyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Methyl3-(5-{[(3,5-dimethyl-1H-pyrazol-4-yl)imino]methyl}-2-furyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl3-(5-{[(3,5-dimethyl-1H-pyrazol-4-yl)imino]methyl}-2-furyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler analog with similar structural features.
2-Furylamine: Shares the furan ring structure.
Methyl benzoate: Contains the benzoate ester group.
Uniqueness
Methyl3-(5-{[(3,5-dimethyl-1H-pyrazol-4-yl)imino]methyl}-2-furyl)benzoate is unique due to the combination of its structural elements, which confer specific chemical and biological properties.
Properties
CAS No. |
347874-67-3 |
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Molecular Formula |
C18H17N3O3 |
Molecular Weight |
323.3g/mol |
IUPAC Name |
methyl 3-[5-[(3,5-dimethyl-1H-pyrazol-4-yl)iminomethyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C18H17N3O3/c1-11-17(12(2)21-20-11)19-10-15-7-8-16(24-15)13-5-4-6-14(9-13)18(22)23-3/h4-10H,1-3H3,(H,20,21) |
InChI Key |
IJVXYRMXDDZLJA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)C)N=CC2=CC=C(O2)C3=CC(=CC=C3)C(=O)OC |
Canonical SMILES |
CC1=C(C(=NN1)C)N=CC2=CC=C(O2)C3=CC(=CC=C3)C(=O)OC |
Origin of Product |
United States |
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